molecular formula C25H29F2N7O4S B610003 PF-06700841 甲磺酸盐 CAS No. 2140301-96-6

PF-06700841 甲磺酸盐

货号: B610003
CAS 编号: 2140301-96-6
分子量: 561.6 g/mol
InChI 键: FAKGOYNHHHOTEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布瑞昔尼布甲磺酸盐是一种化学化合物,以其在治疗自身免疫性疾病方面的潜在治疗应用而闻名。它是一种酪氨酸激酶 2 和 Janus 激酶 1 的双重抑制剂,这些酶参与各种细胞因子的信号通路。 这种双重抑制有望在治疗炎症性疾病方面比单独抑制任一酶的药物更有效 .

科学研究应用

布瑞昔尼布甲磺酸盐具有广泛的科学研究应用,包括:

安全和危害

PF-06700841 tosylate is for research use only and not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

生化分析

Biochemical Properties

PF-06700841 tosylate interacts with JAK1 and TYK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and TYK2 are 17 nM and 23 nM, respectively . It also inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively .

Cellular Effects

PF-06700841 tosylate has been shown to have significant effects on various types of cells and cellular processes. It directly suppresses TYK2-dependent IL-12 and IL-23 signaling and JAK1-dependent signaling in cells expressing these signaling molecules, including T cells and keratinocytes . It has been observed to reduce skin inflammation in plaque psoriasis .

Molecular Mechanism

PF-06700841 tosylate exerts its effects at the molecular level by inhibiting the activity of JAK1 and TYK2 . These enzymes are involved in the signaling pathways of multiple cytokines, including IFN, IL-6, IL-12, IL-21, IL-22, and IL-23 . By inhibiting these enzymes, PF-06700841 tosylate disrupts the signaling pathways, leading to a reduction in the production of these cytokines .

Temporal Effects in Laboratory Settings

It has been reported that reductions in IL-17A, IL-17F, and IL-12B mRNA were observed as early as 2 weeks and approximately 70% normalization of lesional gene expression after 4 weeks .

Dosage Effects in Animal Models

It has been reported that PF-06700841 tosylate reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a JAK1 and TYK2 inhibitor, it is likely involved in the JAK-STAT signaling pathway .

Subcellular Localization

As a JAK1 and TYK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

准备方法

布瑞昔尼布甲磺酸盐的制备涉及几种合成路线和反应条件。 一种方法包括形成布瑞昔尼布甲磺酸盐的晶体形式,这是通过特定的反应条件和纯化过程实现的 . 详细的合成路线涉及使用各种试剂和溶剂,包括丙酮、乙腈和异丙醇 . 工业生产方法侧重于优化这些条件,以确保最终产品的产率和纯度高。

化学反应分析

布瑞昔尼布甲磺酸盐会经历几种类型的化学反应,包括:

    氧化还原: 这些反应分别涉及电子获得或损失。使用特定的试剂和条件来促进这些反应。

    取代: 这种反应涉及用另一个官能团取代一个官能团。

    水解: 这种反应涉及通过添加水来裂解化学键。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。形成的主要产物取决于所用试剂和具体反应条件。

相似化合物的比较

布瑞昔尼布甲磺酸盐由于其对酪氨酸激酶 2 和 Janus 激酶 1 的双重抑制而独一无二。类似的化合物包括:

    托法替尼: 一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

    巴瑞昔替尼: 另一种用于类似适应症的 Janus 激酶抑制剂。

    乌帕替尼: 一种选择性 Janus 激酶抑制剂,在自身免疫性疾病中得到应用。

与这些化合物相比,布瑞昔尼布甲磺酸盐具有双重抑制的优势,这可能在治疗某些炎症性疾病方面更有效 .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-06700841 tosylate' involves the conversion of a starting material tosylate salt into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine", "p-toluenesulfonic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine in methanol.", "Step 2: Add p-toluenesulfonic acid to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 9-10.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired compound 'PF-06700841 tosylate'." ] }

CAS 编号

2140301-96-6

分子式

C25H29F2N7O4S

分子量

561.6 g/mol

IUPAC 名称

(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)

InChI 键

FAKGOYNHHHOTEN-UHFFFAOYSA-N

手性 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PF-06700841;  PF 06700841;  PF06700841;  PF-6700841;  PF 6700841;  PF6700841;  PF-06700841 tosylate salt; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。